1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-
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Overview
Description
1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- is a chemical compound with a complex structure that includes a piperidine ring, a carboxamide group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- typically involves the reaction of piperidine with a carboxamide derivative and a substituted phenyl group. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product. Commonly used methods include:
Amidation reactions: These involve the reaction of piperidine with carboxylic acid derivatives in the presence of coupling agents like EDCI or DCC.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Piperidinecarboxamide: A simpler analog with similar core structure but lacking the substituted phenyl group.
4-Methyl-N-phenyl-1-piperidinecarboxamide: A related compound with a different substitution pattern on the phenyl group.
Uniqueness
1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it may exhibit different reactivity or biological activity compared to similar compounds.
Properties
CAS No. |
60493-36-9 |
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Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
4-methyl-N-(4-propan-2-ylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C16H24N2O/c1-12(2)14-4-6-15(7-5-14)17-16(19)18-10-8-13(3)9-11-18/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
InChI Key |
BLVKSEPKJUMYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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